molecular formula C6H6N4O3 B028108 7-Methyluric acid CAS No. 612-37-3

7-Methyluric acid

Cat. No.: B028108
CAS No.: 612-37-3
M. Wt: 182.14 g/mol
InChI Key: YHNNPKUFPWLTOP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Methyluric acid is a metabolite of caffeine and can be detected in urine . It is an extremely weak basic compound . It interacts with various enzymes, proteins, and other biomolecules in the body, playing a role in the metabolism of caffeine .

Cellular Effects

It is known to be a metabolite of caffeine, which has various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of caffeine, it may share some of caffeine’s molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be detected in urine, suggesting that it is excreted from the body over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on caffeine, from which this compound is derived, suggest that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of caffeine. It is a product of the metabolism of caffeine and can be detected in urine . The enzymes and cofactors that it interacts with are part of the caffeine metabolic pathway .

Transport and Distribution

As a metabolite of caffeine, it is likely to be distributed throughout the body and transported into cells .

Subcellular Localization

As a metabolite of caffeine, it may be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyluric acid can be synthesized from 8H-purin-8-one, 2,6-dichloro-7,9-dihydro-7-methyl- through various synthetic routes

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including methylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Methyluric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

7-methyl-3,9-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNNPKUFPWLTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)NC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210106
Record name 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

612-37-3
Record name 7-Methyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-37-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372
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Record name 7-METHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 7-Methyluric acid (7-MU) is a minor metabolite of theobromine, a methylxanthine found in cocoa. Research suggests that the conversion of 7-methylxanthine (7-MX) to 7-MU is likely mediated by xanthine oxidase. [] This metabolic pathway was further investigated in rats, where researchers found that 3-methylcholanthrene induction, but not phenobarbital, selectively increased the urinary excretion of 6-amino-5-[N-methylformylamino]-1-methyluracil (3,7DAU), indicating the involvement of a 3MC-inducible cytochrome P-450 isozyme in this pathway. []

ANone: While uric acid is often the main component of certain urinary stones, various purine derivatives, including this compound, can be found as admixtures within these stones. [, , ] These admixtures, often present in amounts ranging from trace levels to several milligrams per gram of stone weight, demonstrate a strong positive correlation with the uric acid content. [, ] This suggests a coprecipitation mechanism, where urinary purines, even at concentrations below their saturation limits, integrate into the stone matrix due to the supersaturation of uric acid. [, ] The amount of each purine incorporated seems to be influenced by factors like its average urinary excretion, structural similarity to uric acid, and the concentration of uric acid within the stone. [, ]

ANone: Research suggests that methylxanthines, ubiquitous in various foods and beverages, might contribute to urolithiasis. [, ] These methylxanthines, upon metabolism, yield methylated derivatives of uric acid and xanthine, including this compound, which are then detected in uric acid stones. [] This finding highlights a potential link between dietary methylxanthine intake and the formation of certain types of urinary stones.

ANone: Studies in rats revealed significant differences in the metabolic fates of 1-methylxanthine and 7-methylxanthine. [] 1-Methylxanthine was rapidly oxidized to 1-methyluric acid, making the parent compound nearly undetectable in plasma. Conversely, 7-methylxanthine and its metabolite, this compound, were found in comparable concentrations in both plasma and brain affusate. [] This suggests a much faster rate of metabolism for 1-methylxanthine compared to 7-methylxanthine.

ANone: Research suggests that the dehydrogenase form of xanthine oxidase plays a crucial role in the metabolism of methylxanthines, particularly in the conversion of 1-methylxanthine to 1-methyluric acid. [] This conclusion is supported by the observation that NADH, a product of ethanol metabolism, significantly inhibited 1-methylxanthine oxidation in perfused rat livers. [] This implies that the redox state within the liver can significantly influence the rate of xanthine oxidase-dependent metabolism.

ANone: A study comparing caffeine metabolism in young and elderly men revealed that elderly subjects excreted significantly higher amounts of 1-methyluric acid, this compound, and 1,7-dimethyluric acid. [] This finding suggests that age could be a factor influencing the metabolism and excretion of certain methylxanthine metabolites, including this compound.

ANone: Several analytical methods have been developed for the quantification of this compound in biological samples. * High-performance liquid chromatography (HPLC) combined with capillary electrophoresis (CE) has been successfully employed to determine caffeine and its metabolites, including this compound, in urine samples. [, ] * Another approach utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet detection for the simultaneous analysis of five methyluric acids, including this compound, in blood serum and urine. [] * Thin-layer chromatography, coupled with remission measurement in UV light, has also been used for the quantitative estimation of methylxanthines and methylated uric acids in various biological samples, including blood, urine, and feces. [] These methods offer researchers valuable tools to study the metabolism and excretion of this compound and other related compounds.

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